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molecular formula C11H12ClNO4 B041245 Methyl 4-acetamido-5-chloro-2-methoxybenzoate CAS No. 4093-31-6

Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Cat. No. B041245
M. Wt: 257.67 g/mol
InChI Key: OUEXNQRVYGYGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524899B2

Procedure details

Fuming nitric acid (33 mL) was added dropwise at 20° C. to compound 10 (13.0 g, 0.05 mol) over 15 min. After stirring for an additional 10 min at that temperature, the mixture was poured into ice water and EtOAc (100 mL) was added. After separating the organic phase, the aqueous phase was extracted with EtOAc. The combined organic phases were washed with brine, dried over MgSO4 and concentrated. Drying under hv yielded 14.0 g (91%) of 11 as a beige solid. 1H NMR (300 MHz, DMSO-d6): δ 2.01 (s, 3H), 3.84 (s, 3H), 3.87 (s, 3H), 8.12 (s, 1H), 10.30 (s, 1H).
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
91%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][O:6][C:7](=[O:21])[C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([NH:15][C:16](=[O:18])[CH3:17])=[CH:10][C:9]=1[O:19][CH3:20]>CCOC(C)=O>[CH3:5][O:6][C:7](=[O:21])[C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([NH:15][C:16](=[O:18])[CH3:17])=[C:10]([N+:1]([O-:4])=[O:2])[C:9]=1[O:19][CH3:20]

Inputs

Step One
Name
Quantity
33 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
13 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)Cl)NC(C)=O)OC)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional 10 min at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After separating the organic phase
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Drying under hv

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C1=C(C(=C(C(=C1)Cl)NC(C)=O)[N+](=O)[O-])OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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